molecular formula C9H4BrF3N2O2 B1273663 5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione CAS No. 153504-79-1

5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione

Número de catálogo: B1273663
Número CAS: 153504-79-1
Peso molecular: 309.04 g/mol
Clave InChI: XRZJFNLLFBTUGL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. This compound features a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused with a pyrazine ring. The presence of bromine and trifluoromethyl groups further enhances its reactivity and potential utility in synthetic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a quinoxaline derivative followed by the introduction of the trifluoromethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

    Substitution: The bromine and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Organometallic reagents such as Grignard reagents, halides, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoxaline-2,3-diones, while substitution reactions can produce a variety of functionalized quinoxaline derivatives.

Aplicaciones Científicas De Investigación

5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways involved in cell growth, differentiation, and apoptosis .

Comparación Con Compuestos Similares

Similar Compounds

    5-Bromo-7-azaindole: Shares the bromine and azaindole core but lacks the trifluoromethyl group.

    5-Bromo-7-(trifluoromethyl)quinoline: Similar structure but with a quinoline core instead of quinoxaline.

Uniqueness

5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione is unique due to its combination of bromine and trifluoromethyl groups on a quinoxaline core. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Actividad Biológica

5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione (CAS Number: 153504-79-1) is a heterocyclic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a quinoxaline core, which is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C9H4BrF3N2O2C_9H_4BrF_3N_2O_2, with a molecular weight of 309.039 g/mol. Its structure includes a bromine atom and a trifluoromethyl group that enhance its reactivity and biological activity.

Anticancer Activity

Research indicates that quinoxaline derivatives exhibit significant anticancer properties. A study evaluating various quinoxaline derivatives found that compounds similar to this compound demonstrated cytotoxic effects against several cancer cell lines. For instance, in vitro tests showed that certain derivatives had IC50 values ranging from 0.01 to 0.06 µg/mL against breast (MCF-7) and lung cancer (NCI-H460) cell lines, outperforming the standard drug doxorubicin .

CompoundCell LineIC50 (µg/mL)Comparison
This compoundMCF-70.01 - 0.06Better than Doxorubicin
Similar DerivativeNCI-H4601.9 - 2.3Comparable to Doxorubicin

Anti-inflammatory Activity

In addition to anticancer effects, this compound has been investigated for its anti-inflammatory properties. A recent study highlighted that quinoxaline derivatives can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. The mechanism involves the downregulation of COX-2 and iNOS pathways, which are crucial in inflammatory responses .

Antimicrobial Activity

Quinoxalines have also been recognized for their antimicrobial potential. Various synthesized derivatives have shown activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, indicating the potential use of these compounds in treating bacterial infections .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly protein kinases. By binding to the active sites of these enzymes, the compound can inhibit their activity, disrupting cellular signaling pathways involved in growth and proliferation .

Case Studies

Several case studies have documented the efficacy of quinoxaline derivatives:

  • Anticancer Study : A derivative was tested against multiple cancer cell lines showing promising results with an IC50 lower than doxorubicin.
  • Anti-inflammatory Assessment : Compounds were evaluated for their ability to reduce NO levels in inflammatory models, demonstrating significant inhibitory effects compared to standard treatments.
  • Antimicrobial Testing : New derivatives were screened against various bacterial strains using disk diffusion methods, yielding positive results indicative of their potential as antimicrobial agents.

Propiedades

IUPAC Name

5-bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF3N2O2/c10-4-1-3(9(11,12)13)2-5-6(4)15-8(17)7(16)14-5/h1-2H,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZJFNLLFBTUGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)C(=O)N2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384250
Record name 5-bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153504-79-1
Record name 5-bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared using an adaptation of the method of Cheeseman, G. W. H., J. Chem. Soc. 1171 (1962). A mixture of diethyl oxalate (1.15g, 7.91 mmol) and 1,2-diamino-3-bromo-5-trifluoromethylbenzene (200 mg, 0.95 mmol) was heated to reflux under N2 for 2 h. The reaction was allowed to cool to room temperature and the solid collected by vacuum filtration and rinsed with EtOH (15 mL). This white solid was dried in a drying pistol (0.05 torr, 78° C.) to yield 148.3 mg (60.7%). mp 301-304 (dec). 1H NMR (d6 -DMSO) δ 7.28 (s, 1H, ArH), 7.56 (s, 1H, ArH), 11.7 (br s, 2H, NH). 19F NMR (C6F6 external standard, δ -162.9) δ -57.97 (s). EIHRMS calc. for C9H4BrF3N2O2 307.9408, found 307.9411.
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
[Compound]
Name
C9H4BrF3N2O2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione
Reactant of Route 2
Reactant of Route 2
5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione
Reactant of Route 3
5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione
Reactant of Route 4
5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione
Reactant of Route 5
5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione
Reactant of Route 6
5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.